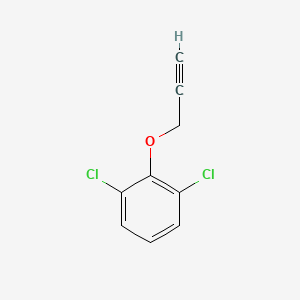

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

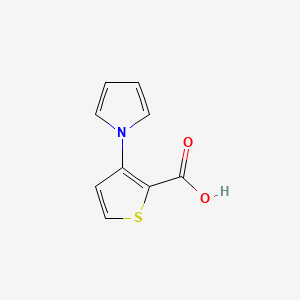

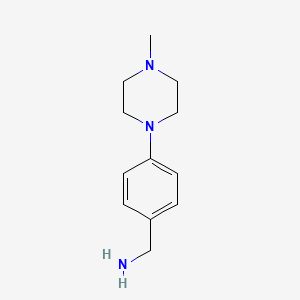

The compound "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" is a chlorinated benzene derivative with a propargyl ether functional group. This structure suggests potential reactivity typical of halogenated aromatics and alkynes, which may be explored in various chemical reactions and synthesis pathways.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as seen in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines . This suggests that similar palladium-catalyzed methodologies could potentially be applied to the synthesis of "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene," although the specific details of such a synthesis are not provided in the data.

Molecular Structure Analysis

While the exact molecular structure analysis of "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" is not detailed, related compounds exhibit interesting structural features. For instance, the crystal structure of "1,4-Bis(6-chloropyrimidin-4-yloxy)benzene" shows a planar arrangement of the benzene ring with perpendicular pyrimidine rings . This could imply that "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" may also exhibit a planar benzene core with substituents affecting its overall geometry.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from similar structures. For example, the presence of electron-withdrawing groups, such as chloro substituents, can enhance the activity of benzene derivatives in anion transport . Additionally, the propargyl ether group in "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" may undergo cycloaddition reactions or serve as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" are not directly reported, but related compounds show a variety of properties. For instance, the photophysical properties of "1,4-bis(1,3-diazaazulen-2-yl)benzene" indicate potential for use in optoelectronic applications . The presence of chloro and alkyne groups in "1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene" suggests it may have unique electronic properties that could be explored for similar applications.

科学的研究の応用

- Field : Environmental Health

- Application : The compound tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is a chlorinated organophosphate that is structurally similar to 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene . It is used in a variety of applications including flame retardants, pesticides, plasticizers, and nerve gases .

- Method : The study aimed to assess the effect of TDCPP on human intestinal health by evaluating both intestinal flora and human cell Caco-2 .

- Results : TDCPP exposure altered the composition of intestinal flora and increased the proportion of pathogenic bacteria . Certain pathways were affected by TDCPP, and the resulting metabolic disorders might cause health problems .

-

Field : Antimicrobial Research

- Application : A study was conducted on the synthesis, antimicrobial evaluation, and in silico studies of quinoline—1H-1,2,3-triazole molecular hybrids . These hybrids were synthesized via copper (I)-catalyzed azide-alkyne [3+2] dipolar cycloaddition reaction (CuAAC) .

- Method : The study involved the synthesis of these hybrids and their evaluation for antimicrobial activity . A uniform test concentration of 32 μg/mL was used for the whole-cell growth inhibition assays .

- Results : Antimicrobial evaluation identified compound 16 as the most active hybrid in the library with a broad-spectrum antibacterial activity . The compound also showed interesting antifungal profile against C. albicans and C. neoformans .

-

Field : Chemical Manufacturing

- Application : “1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene” is available for purchase from chemical suppliers . It can be used in various chemical reactions as a reagent .

- Method : The specific methods of application would depend on the particular chemical reaction or process in which this compound is being used .

- Results : The outcomes would also vary based on the specific application or experiment .

-

Field : Antimicrobial Research

- Application : A study was conducted on the synthesis, antimicrobial evaluation, and in silico studies of quinoline—1H-1,2,3-triazole molecular hybrids . These hybrids were synthesized via copper (I)-catalyzed azide-alkyne [3+2] dipolar cycloaddition reaction (CuAAC) .

- Method : The study involved the synthesis of these hybrids and their evaluation for antimicrobial activity . A uniform test concentration of 32 μg/mL was used for the whole-cell growth inhibition assays .

- Results : Antimicrobial evaluation identified compound 16 as the most active hybrid in the library with a broad-spectrum antibacterial activity . The compound also showed interesting antifungal profile against C. albicans and C. neoformans .

-

Field : Chemical Manufacturing

- Application : “1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene” is available for purchase from chemical suppliers . It can be used in various chemical reactions as a reagent .

- Method : The specific methods of application would depend on the particular chemical reaction or process in which this compound is being used .

- Results : The outcomes would also vary based on the specific application or experiment .

特性

IUPAC Name |

1,3-dichloro-2-prop-2-ynoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGOBPUSIBTNRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380284 |

Source

|

| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene | |

CAS RN |

3598-66-1 |

Source

|

| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)